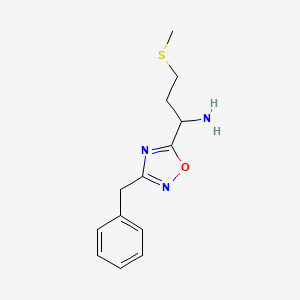
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine is a useful research compound. Its molecular formula is C13H17N3OS and its molecular weight is 263.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4OS |
| Molecular Weight | 280.36 g/mol |
| SMILES | Cc1noc(=N)c1C(CS)CCN |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its ability to modulate enzyme activities and receptor interactions.
- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with oxadiazole structures can influence GPCR signaling pathways. These receptors play critical roles in numerous physiological processes and are common targets for drug development .
- Enzyme Inhibition : The methylsulfanyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi.
- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives indicated that compounds similar to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
- Anti-inflammatory Mechanisms : In vitro assays demonstrated that the compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), suggesting a mechanism for its anti-inflammatory action .
Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives based on the oxadiazole scaffold. Key findings include:
Propiedades
IUPAC Name |
1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methylsulfanylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-18-8-7-11(14)13-15-12(16-17-13)9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPRWAGACMDCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













